molecular formula C13H20N4 B1471660 2-cyclopropyl-N-methyl-6-(piperidin-1-yl)pyrimidin-4-amine CAS No. 1507970-02-6

2-cyclopropyl-N-methyl-6-(piperidin-1-yl)pyrimidin-4-amine

Cat. No. B1471660
CAS RN: 1507970-02-6
M. Wt: 232.32 g/mol
InChI Key: PVGIVQPAMQKWHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-N-methyl-6-(piperidin-1-yl)pyrimidin-4-amine is a synthetic compound that has recently been used in a variety of scientific research applications. This compound is a derivative of pyrimidine and is composed of a cyclopropyl group and a methyl group attached to a piperidine ring. It has been used in laboratory experiments to study the biochemical and physiological effects of various compounds on human and animal cells. The compound has also been used in drug development and in the synthesis of other compounds.

Scientific Research Applications

Catalytic Protodeboronation

This compound can be used in the catalytic protodeboronation of pinacol boronic esters . This process involves a radical approach that allows for formal anti-Markovnikov alkene hydromethylation , a valuable but previously unknown transformation.

Lipid Modulation

The compound has been found to be a potent and selective FXR agonist in vitro . It has robust lipid-modulating properties, lowering LDL and triglycerides while raising HDL in preclinical species .

Fungicidal Activity

Pyrimidinamine derivatives, such as this compound, have been designed and synthesized using pyrimidifen as a template . These new compounds have shown excellent fungicidal activity .

Hydrolysis Susceptibility

Phenylboronic pinacol esters, which can be related to this compound, have been studied for their susceptibility to hydrolysis at physiological pH . The kinetics of this reaction are dependent on the substituents in the aromatic ring .

Medicinal Applications

Piperidine derivatives, which this compound is a part of, are utilized in various ways in the field of medicine . They have been used as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .

Drug Delivery Devices

Boronic acids and their esters, which this compound can be related to, are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly suitable for neutron capture therapy .

properties

IUPAC Name

2-cyclopropyl-N-methyl-6-piperidin-1-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4/c1-14-11-9-12(17-7-3-2-4-8-17)16-13(15-11)10-5-6-10/h9-10H,2-8H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVGIVQPAMQKWHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC(=N1)C2CC2)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopropyl-N-methyl-6-(piperidin-1-yl)pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyclopropyl-N-methyl-6-(piperidin-1-yl)pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-cyclopropyl-N-methyl-6-(piperidin-1-yl)pyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
2-cyclopropyl-N-methyl-6-(piperidin-1-yl)pyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
2-cyclopropyl-N-methyl-6-(piperidin-1-yl)pyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
2-cyclopropyl-N-methyl-6-(piperidin-1-yl)pyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
2-cyclopropyl-N-methyl-6-(piperidin-1-yl)pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.